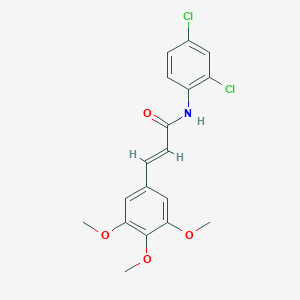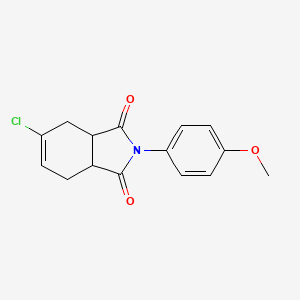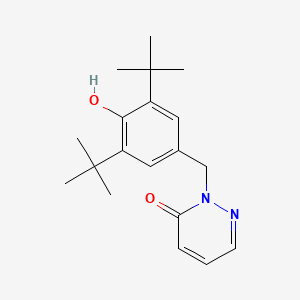![molecular formula C14H21BrOS B5186710 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene, also known as IBTPB, is a chemical compound that belongs to the family of benzene derivatives. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been widely used in scientific research applications.
Mécanisme D'action
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling and behavior. 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to be a selective inhibitor of certain PTPs, such as PTP1B and TCPTP, while having little or no effect on other PTPs.
Biochemical and Physiological Effects:
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can inhibit cell growth and induce cell death by affecting signaling pathways involved in cell survival. In immune cells, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can modulate the activation and differentiation of T cells and B cells. In neurons, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can affect synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its potency and selectivity as a PTP inhibitor. This allows for precise modulation of cellular signaling pathways and behavior. However, one limitation of using 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene is its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure that the observed effects are specific to the inhibition of PTPs by 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene.
Orientations Futures
There are many future directions for research on 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene. One area of interest is the development of more selective and potent PTP inhibitors based on the structure of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene. Another area of interest is the identification of specific PTPs that are involved in various cellular processes and diseases, and the development of PTP inhibitors that target these specific enzymes. Additionally, the role of PTPs in various physiological processes, such as metabolism and inflammation, is an area of active research that may benefit from the use of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene as a tool.
Méthodes De Synthèse
The synthesis of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene involves the reaction of 4-bromoanisole with 5-(isopropylthio)pentyl magnesium bromide in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with a palladium catalyst to form the final product, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene. This synthesis method has been optimized to yield high purity and high yields of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene.
Applications De Recherche Scientifique
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to inhibit the activity of various PTPs, which are enzymes that are involved in cell signaling pathways. By inhibiting PTP activity, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can modulate cellular signaling and affect cell behavior. In cancer research, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used to study the role of PTPs in cancer cell growth and survival. In immunology, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used to study the role of PTPs in immune cell activation and differentiation. In neuroscience, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used to study the role of PTPs in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
1-bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDQZAATLXFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)


![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)


![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)

![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)
